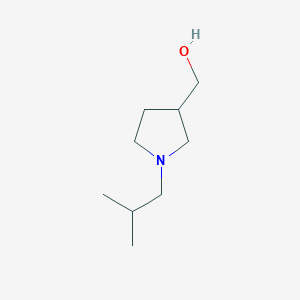

(1-Isobutylpyrrolidin-3-yl)methanol

Description

(1-Isobutylpyrrolidin-3-yl)methanol is a pyrrolidine derivative characterized by a hydroxymethyl group (-CH2OH) at the 3-position of the pyrrolidine ring and an isobutyl substituent (-CH2CH(CH2)2) on the nitrogen atom. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its structure combines hydrophilic (hydroxymethyl) and hydrophobic (isobutyl) moieties, enabling applications in drug design and ligand development.

Properties

IUPAC Name |

[1-(2-methylpropyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-8(2)5-10-4-3-9(6-10)7-11/h8-9,11H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWDHDUWKQHHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCC(C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00592197 | |

| Record name | [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910442-13-6 | |

| Record name | 1-(2-Methylpropyl)-3-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910442-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(2-Methylpropyl)pyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00592197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Isobutylpyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine with isobutyl bromide under basic conditions to form 1-isobutylpyrrolidine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(1-Isobutylpyrrolidin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Thionyl chloride, phosphorus tribromide

Major Products Formed

Oxidation: (1-Isobutylpyrrolidin-3-yl)carboxylic acid

Reduction: (1-Isobutylpyrrolidin-3-yl)methanamine

Substitution: (1-Isobutylpyrrolidin-3-yl)methyl chloride

Scientific Research Applications

(1-Isobutylpyrrolidin-3-yl)methanol has various applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The specific mechanism of action for (1-Isobutylpyrrolidin-3-yl)methanol is not well-documented. as a derivative of pyrrolidine, it may interact with various molecular targets and pathways, potentially influencing neurotransmitter systems or enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Analysis

The structural analogs of (1-Isobutylpyrrolidin-3-yl)methanol primarily differ in the substituents attached to the pyrrolidine or piperidine ring. Key examples include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| This compound | C9H19NO | 157.26 | Isobutyl (N), hydroxymethyl (C3) |

| [1-(4-Methylbenzyl)piperidin-3-yl]methanol | C14H21NO | 219.32 | 4-Methylbenzyl (N), hydroxymethyl |

| (1-Benzylpyrrolidine-3,3-diyl)dimethanol | C13H19NO2 | 221.30 | Benzyl (N), dual hydroxymethyl |

| (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol | C10H13FN2O | 196.22 | 6-Fluoropyridinyl (N), hydroxymethyl |

Key Observations :

Physicochemical Properties

Solubility and Polarity :

- The hydroxymethyl group enhances hydrophilicity, but bulky substituents like benzyl or isobutyl reduce aqueous solubility. Fluorinated pyridinyl derivatives (e.g., 6-fluoropyridinyl) may exhibit increased polarity due to electronegative fluorine .

- Molecular weight correlates with melting points; benzyl-substituted derivatives (e.g., 221.30 g/mol) likely have higher melting points than the isobutyl analog (157.26 g/mol) .

Chemical Reactivity :

- Basicity : Electron-donating groups (e.g., isobutyl) increase the nitrogen’s basicity, whereas electron-withdrawing groups (e.g., fluoropyridinyl) reduce it. This affects protonation states in biological environments .

- Synthetic Utility : The hydroxymethyl group enables derivatization (e.g., esterification, oxidation), while aromatic substituents (benzyl, pyridinyl) facilitate π-π interactions in catalysis or receptor binding .

Biological Activity

(1-Isobutylpyrrolidin-3-yl)methanol is a compound with potential biological activity that has garnered attention in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its pyrrolidine ring structure, which is known for its ability to interact with various biological targets. The compound can undergo several chemical reactions, including oxidation to form carboxylic acids and reduction to yield amines, which may influence its biological activity.

The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with neurotransmitter systems or enzymes. As a derivative of pyrrolidine, it may influence various biochemical pathways, including those related to inflammation and neuroprotection .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest the compound may modulate inflammatory pathways, potentially acting as an anti-inflammatory agent.

- Neuroprotective Effects : The structural features of the compound suggest it could interact with neuroreceptors, providing neuroprotective benefits in models of neurodegenerative diseases .

- Enzyme Inhibition : It has been suggested that this compound could inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be confirmed.

In Vitro Studies

In vitro evaluations have demonstrated that this compound can influence cellular processes. For instance, studies have shown that it can modulate the activity of neurotransmitter receptors, which are crucial in neuropharmacology. One study reported significant inhibition of cholinesterase activity, indicating potential implications for Alzheimer's disease treatment .

In Vivo Studies

Animal model studies have provided insights into the compound's efficacy and safety profile. Dosage variations revealed that lower doses exhibited beneficial effects without significant toxicity, while higher doses raised concerns about adverse effects. These findings underscore the importance of dosage optimization in therapeutic applications .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Modulation of inflammatory pathways | |

| Neuroprotective | Interaction with neuroreceptors | |

| Enzyme inhibition | Inhibition of cholinesterase |

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Observed Effect | Toxicity Level |

|---|---|---|

| 1 | Anti-inflammatory effects noted | Low |

| 5 | Neuroprotective effects observed | Moderate |

| 10 | Increased toxicity observed | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.